Introduction: The Need for a Stable Isotope Standard
Introduction: The Need for a Stable Isotope Standard
An In-depth Technical Guide to AHTN-d3: Properties, Structure, and Application in Isotope Dilution Analysis
AHTN, commonly known as Tonalide, is a synthetic polycyclic musk widely utilized for its persistent, warm, woody-musk scent in an array of consumer products, from perfumes and cosmetics to detergents and fabric softeners.[1][2] Its high production volume and extensive use have led to its classification as an emerging environmental pollutant.[1] Due to its lipophilic nature (log Kow ≈ 5.7), AHTN exhibits a tendency to resist degradation and bioaccumulate in aquatic ecosystems and has been detected in various environmental matrices as well as in human adipose tissue, blood, and breast milk.[1][3] The potential for AHTN to act as an endocrine disruptor has prompted significant toxicological research and environmental monitoring.[1][4]
Accurate and precise quantification of AHTN in complex matrices is paramount for assessing environmental exposure and understanding its toxicological impact. This necessity drives the use of advanced analytical techniques, where the gold standard is Isotope Dilution Mass Spectrometry (IDMS). The cornerstone of this method is a stable, isotopically labeled internal standard that behaves chemically and physically identically to the analyte of interest. AHTN-d3, a deuterated isotopologue of Tonalide, is purpose-designed for this role. By incorporating three deuterium atoms on the acetyl moiety, AHTN-d3 provides a distinct mass signature while ensuring its co-elution and identical behavior during extraction, chromatography, and ionization, thereby enabling highly reliable quantification.[5][6] This guide provides a comprehensive technical overview of the chemical properties, structure, and critical application of AHTN-d3 for researchers, analytical scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
AHTN-d3 is structurally identical to AHTN, with the exception of the isotopic substitution of three hydrogen atoms with deuterium on the acetyl group's methyl moiety.[7][8] This substitution results in a mass increase of approximately 3 Daltons but does not significantly alter its chemical properties, such as polarity, solubility, or chromatographic retention time.
The IUPAC name for AHTN-d3 is 2,2,2-trideuterio-1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone.[7][8]
Table 1: Core Physicochemical and Structural Identifiers for AHTN-d3
| Property | Value | Source(s) |
| IUPAC Name | 2,2,2-trideuterio-1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone | [7][8] |
| Synonyms | Tonalide-d3 (acetyl-d3), AHTN (Tonalide) (6-acetyl) D3 | [7][9] |
| CAS Number | 1396967-82-0 | [7][9] |
| Molecular Formula | C₁₈H₂₃D₃O | [10][11] |
| Molecular Weight | ~261.42 g/mol | [9][10] |
| Exact Mass | 261.2172 Da | [7][8] |
| Parent Compound | AHTN (Tonalide), CAS: 21145-77-7 | [1][7] |
| LogP (of AHTN) | 5.7 | |
| Water Solubility (of AHTN) | 1.25 mg/L |
The high lipophilicity and low water solubility, inherited from the parent compound Tonalide, are critical considerations for analytical method development. These properties dictate the choice of extraction solvents (e.g., hexane, isooctane) and chromatographic conditions (typically reversed-phase liquid chromatography) required to isolate and analyze AHTN and AHTN-d3 from aqueous or biological samples.[7]
Proposed Synthesis Pathway
While specific synthesis literature for AHTN-d3 is not publicly detailed, its structure strongly suggests a synthesis analogous to that of Tonalide itself, utilizing a deuterated acylating agent. The most probable and efficient method is a Friedel-Crafts acylation of 1,1,2,4,4,7-hexamethyltetralin with a deuterated acetyl source, such as d₃-acetyl chloride or d₆-acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Caption: Proposed workflow for the synthesis of AHTN-d3 via Friedel-Crafts acylation.
Spectroscopic Characterization Profile (Predicted)
The utility of AHTN-d3 as an internal standard is defined by its spectroscopic properties, particularly in mass spectrometry and nuclear magnetic resonance.
Mass Spectrometry (MS)
In mass spectrometry, AHTN-d3 is readily distinguished from its non-deuterated counterpart.
-
Molecular Ion: The molecular ion ([M]⁺ or [M+H]⁺) of AHTN-d3 will appear at a mass-to-charge ratio (m/z) that is 3 units higher than that of AHTN. For example, the exact mass of AHTN is 258.1984 Da, while AHTN-d3 is 261.2172 Da.[7]
-
Fragmentation: During tandem mass spectrometry (MS/MS), fragmentation of the acetyl group (a loss of 45 Da for -C(O)CD₃ vs. 42 Da for -C(O)CH₃) will produce a distinct product ion, allowing for highly specific detection in complex mixtures without isotopic crosstalk. This unique transition is fundamental to its use in Multiple Reaction Monitoring (MRM) assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation.
-
¹H NMR: The proton NMR spectrum of AHTN-d3 will be nearly identical to that of AHTN, with one critical difference: the complete absence of the sharp singlet resonance around 2.4 ppm corresponding to the acetyl (CH₃) protons.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the methyl carbon of the acetyl group will exhibit coupling to the three deuterium atoms. Since deuterium has a spin quantum number of 1, this will result in a characteristic triplet signal (due to ¹³C-²H coupling).[12] The adjacent carbonyl carbon may also show a smaller coupling. The chemical shifts of these carbons will be slightly shifted upfield compared to AHTN, an effect known as the deuterium isotope effect.
-
²H NMR: A deuterium NMR spectrum would show a single resonance corresponding to the three equivalent deuterium atoms of the -CD₃ group.
Application in Quantitative Analysis: Isotope Dilution Methodology
The primary and most critical application of AHTN-d3 is as an internal standard for the quantification of AHTN by Isotope Dilution Mass Spectrometry (IDMS). This technique is renowned for its high accuracy and precision, as it effectively corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects).[5]
Protocol: Quantification of AHTN in Water Samples via LC-MS/MS
This protocol outlines a generalized workflow for the analysis of AHTN in environmental water samples.
1. Sample Preparation and Extraction: i. Collect a 100 mL water sample in a glass container. ii. Spike the sample with a known amount of AHTN-d3 solution (e.g., 100 µL of a 1 µg/mL solution). The concentration of the standard should be chosen to be close to the expected concentration of the analyte. iii. Perform a liquid-liquid extraction by adding 20 mL of a suitable organic solvent (e.g., hexane or dichloromethane), capping, and shaking vigorously for 5 minutes. iv. Allow the layers to separate and collect the organic (upper) layer. v. Repeat the extraction two more times, pooling the organic extracts. vi. Evaporate the pooled extract to dryness under a gentle stream of nitrogen. vii. Reconstitute the residue in 1 mL of the mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[5]
- Mobile Phase A: Water with 0.1% formic acid.[5]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Gradient: Start at 70% B, ramp to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
3. Mass Spectrometry (MS/MS) Parameters:
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
- AHTN: Precursor Ion (Q1): m/z 259.2 [M+H]⁺ → Product Ion (Q3): m/z 217.2 [M+H - C₂H₂O]⁺
- AHTN-d3: Precursor Ion (Q1): m/z 262.2 [M+H]⁺ → Product Ion (Q3): m/z 217.2 [M+H - C₂D₃HO]⁺ or m/z 202.2 [M+H - CD₃CO]⁺ (Note: specific transitions must be optimized experimentally).
4. Data Analysis: i. Integrate the peak areas for both the AHTN and AHTN-d3 MRM transitions. ii. Calculate the Response Ratio (Area of AHTN / Area of AHTN-d3). iii. Generate a calibration curve by analyzing standards containing a fixed amount of AHTN-d3 and varying concentrations of AHTN. Plot the Response Ratio against the concentration of AHTN. iv. Determine the concentration of AHTN in the unknown sample by interpolating its Response Ratio on the calibration curve.
Caption: Standard workflow for quantitative analysis using AHTN-d3 as an internal standard.
Conclusion
AHTN-d3 is an indispensable tool for the modern analytical laboratory tasked with monitoring the synthetic musk Tonalide. Its chemical and physical properties, being nearly identical to the parent compound, ensure it accurately traces the analyte through complex sample preparation and analysis workflows. However, its three-Dalton mass difference, conferred by the stable deuterium isotopes, provides the clear distinction necessary for precise quantification via mass spectrometry. By enabling the robust and reliable methodology of Isotope Dilution Mass Spectrometry, AHTN-d3 provides the foundation for accurate risk assessment and regulatory oversight of this pervasive environmental compound.
References
- Benchchem. Tonalide (AHTN) - CAS 21145-77-7 - For Research.
- LGC Standards. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane.
- Benchchem. Application Note: High-Resolution Mass Spectrometry of Acetylpyrazine-d3.
- Oekotoxzentrum Ecotox Centre. SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”.
- LGC Standards. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 89440, Tonalide.
- Australian Government Department of Health. Tonalide and related polycyclic musks: Environment tier II assessment.
- Modra, H. et al. (2021). Could the Musk Compound Tonalide Affect Physiological Functions and Act as an Endocrine Disruptor in Rainbow Trout? PMC - NIH.
- LGC Standards. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane (Chinese).
- PubMed. Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays.
- ChemicalBook. AHTN D3.
- Noga, M. J. et al. (2006). N-terminal H3/D3-acetylation for improved high-throughput peptide sequencing by matrix-assisted laser desorption/ionization mass spectrometry with a time-of-flight/time-of-flight analyzer. Rapid Communications in Mass Spectrometry, 20(12), 1823-7.
- Kumar, S., Chawla, D., & Tripathi, A. K. (2015). An Improved and Sensitive Method for Vitamin D3 Estimation by RP-HPLC. Walsh Medical Media.
- ChemicalBook. AHTN D3 Product Information.
- The Organic Chemistry Tutor. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. YouTube.
Sources
- 1. Tonalide (AHTN) - CAS 21145-77-7 - For Research [benchchem.com]
- 2. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Could the Musk Compound Tonalide Affect Physiological Functions and Act as an Endocrine Disruptor in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-terminal H3/D3-acetylation for improved high-throughput peptide sequencing by matrix-assisted laser desorption/ionization mass spectrometry with a time-of-flight/time-of-flight analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane [lgcstandards.com]
- 8. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane [lgcstandards.com]
- 9. AHTN D3 (acetyl D3) 100 µg/mL in Isooctane [lgcstandards.com]
- 10. AHTN D3 [chemicalbook.com]
- 11. AHTN D3 [amp.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
